3-Amino-1-pentylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by its amino group and a pentyl side chain attached to the pyridine ring. The molecular formula for 3-Amino-1-pentylpyridin-2(1H)-one is C₈H₁₄N₂O, and it has gained attention in various fields, particularly in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, which are explored in detail later in this article. It is often studied for its potential biological activities and applications in drug development.
3-Amino-1-pentylpyridin-2(1H)-one is classified as an organic heterocyclic compound. It features a pyridine ring with an amino group at the 3-position and a carbonyl group at the 2-position, making it a member of the aminopyridine family.
The synthesis of 3-Amino-1-pentylpyridin-2(1H)-one can be achieved through several methodologies, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress of the reaction and confirm product identity.
The molecular structure of 3-Amino-1-pentylpyridin-2(1H)-one consists of:
Key data for 3-Amino-1-pentylpyridin-2(1H)-one includes:
3-Amino-1-pentylpyridin-2(1H)-one can participate in various chemical reactions:
These reactions are often performed under controlled conditions to ensure selectivity and yield. For instance, acylation reactions may be facilitated using acid chlorides or anhydrides under basic conditions.
The mechanism of action for compounds like 3-Amino-1-pentylpyridin-2(1H)-one typically involves interaction with biological targets such as enzymes or receptors. For example:
Research has shown that modifications to the structure can significantly affect binding affinity and selectivity towards biological targets, which is crucial for drug design.
Key physical properties include:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) provide insights into its structural integrity and functional groups present.
3-Amino-1-pentylpyridin-2(1H)-one has several applications in scientific research:
Fragment-based drug design (FBDD) leverages the pyridinone core as a privileged structural motif for kinase inhibition due to its dual hydrogen-bonding capacity and planar geometry. The 3-amino-1-pentylpyridin-2(1H)-one scaffold serves as an ideal hinge-binding fragment in kinase-targeted libraries, mimicking adenine’s interactions with ATP-binding sites. Its electron-rich nitrogen and carbonyl oxygen form critical hydrogen bonds with kinase hinge residues (e.g., backbone NH of Glu108 in MET kinase), while the pentyl chain enhances hydrophobic pocket occupancy [4] [6]. Systematic structural optimization involves:
Table 1: Kinase Inhibition Profiles of Pyridinone Fragments
| C3 Substituent | C5 Substituent | MET Kinase IC₅₀ (µM) | Selectivity Index (vs. EGFR) |
|---|---|---|---|
| NH₂ | H | 0.32 | 8.5 |
| NHCOCH₃ | CN | 0.06 | 3.2 |
| NHBoc | Br | 1.20 | 12.1 |
Suzuki-Miyaura cross-coupling enables site-selective arylation of halogenated pyridinone precursors. Key advancements include:
The 3-amino group serves as a linchpin for annulation reactions:
Table 2: Cyclization Methods for Pyridinone Annulation
| Reaction Type | Conditions | Product Class | Yield Range |
|---|---|---|---|
| Condensation | HCONH₂, Δ, 8h | Pyridopyrimidinones | 70–85% |
| Oxidative cyclization | MnO₂, CHCl₃, reflux | Quinone-fused pyridinones | 55–65% |
| Photocyclization | hν (254 nm), MeCN, 12h | Pyrido-quinazolinones | 45–70% |
Regioselective functionalization exploits the nucleophilicity of the 3-amino group and lactam nitrogen:
Combinatorial libraries leverage solid-phase and automation techniques:
Table 3: Library Design Strategies for Pyridinone Derivatives
| Method | Reaction Steps | Library Size | Key Pharmacological Outcome |
|---|---|---|---|
| Solid-phase synthesis | Acylation → Suzuki → Cleavage | 48 | MET IC₅₀ < 50 nM (23% compounds) |
| Microwave flow | Arylation/alkynylation | 120/hour | Solubility > 200 µM (85% compounds) |
| SAR parallelization | Alkylation + acylation | 864 | 10-fold selectivity gain for MET vs. VEGFR2 |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8